molecular formula C14H12ClFN2O4 B2943272 N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide CAS No. 1396857-47-8

N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide

Cat. No. B2943272
CAS RN: 1396857-47-8
M. Wt: 326.71
InChI Key: VYPFLYLKVBCRQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide, also known as CFEO, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CFEO belongs to the class of oxalamide compounds, which have been studied for their antibacterial, antifungal, and antitumor properties.

Scientific Research Applications

Synthesis and Structural Analysis

Research has explored the synthesis and structural characteristics of N,N'-bis(substituted)oxamide compounds, highlighting their three-dimensional supramolecular structures. Such compounds, including those related to N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide, demonstrate significant angles between the chlorohydroxyphenyl ring and the oxalamide unit, contributing to their potential utility in material science and drug design due to their specific molecular interactions and structural features (Chang Wang et al., 2016).

Potential in Medicinal Chemistry

Compounds with structural similarities to N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide have been investigated for their potential in treating diseases such as malaria. For instance, derivatives have been identified as modest inhibitors of Plasmodium falciparum, showing promise for alternative malaria treatments due to their potency and metabolic stability (Susann H. Krake et al., 2017).

Application in Organic Synthesis and Catalysis

Research has also focused on the role of N,N'-bisoxalamides, including related furan-derivatives, in enhancing the catalytic activity in copper-catalyzed coupling reactions. These findings are significant for the development of more efficient and selective synthetic pathways in organic chemistry, potentially leading to the creation of novel compounds for pharmaceuticals and materials science (Subhajit Bhunia et al., 2017).

Photophysical Properties

The photophysical properties of certain furan derivatives have been studied, providing insights into solvent polarity effects on absorption and fluorescence characteristics. This research is relevant for the design of fluorescent probes and materials with specific optical properties, where derivatives of N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide could be utilized (Rekha Kumari et al., 2017).

properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O4/c15-10-5-9(1-2-11(10)16)18-14(21)13(20)17-6-12(19)8-3-4-22-7-8/h1-5,7,12,19H,6H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPFLYLKVBCRQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C(=O)NCC(C2=COC=C2)O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.